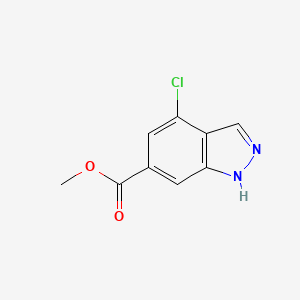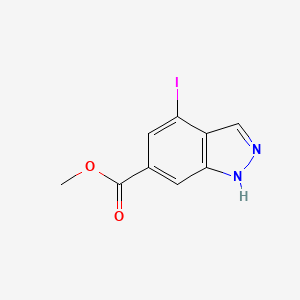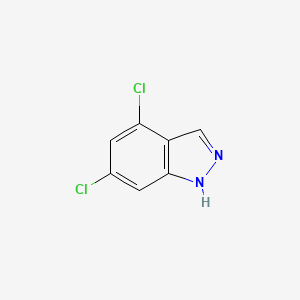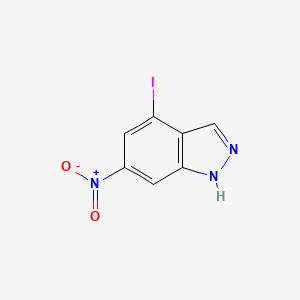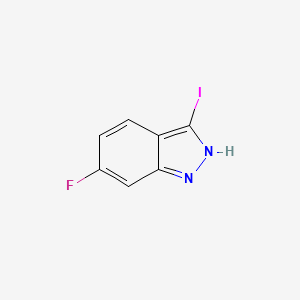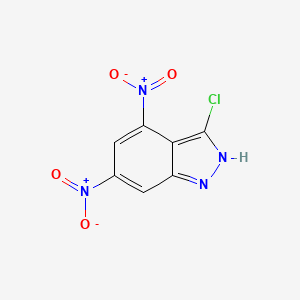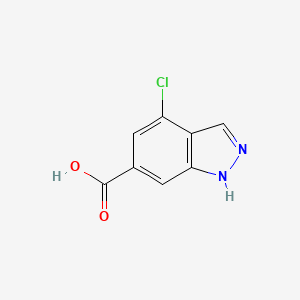
8-Chloro-4-oxo-1,4-dihydroquinoléine-7-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, or M8C4ODHC, is an organic compound used in a variety of scientific applications. It is a derivative of quinoline, a heterocyclic compound that is found in many natural products, and is used in a variety of fields, including medicinal chemistry, organic synthesis, and pharmaceutical research. In
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés de la quinoléine, y compris le 8-chloro-4-oxo-1,4-dihydroquinoléine-7-carboxylate de méthyle, ont montré des propriétés antibactériennes puissantes. Ces composés peuvent être conçus pour cibler des souches bactériennes spécifiques et sont étudiés pour leur efficacité contre les bactéries résistantes aux médicaments .
Propriétés anti-inflammatoires
Ces composés présentent également des effets anti-inflammatoires, ce qui en fait des candidats pour le traitement des maladies inflammatoires chroniques. La recherche est en cours pour comprendre leur mécanisme d'action et leurs utilisations thérapeutiques potentielles .
Applications anticancéreuses
Les dérivés de la quinoléine sont explorés pour leurs activités anticancéreuses. Ils peuvent fonctionner en interférant avec les voies de signalisation des cellules cancéreuses ou en induisant l'apoptose dans les cellules cancéreuses .
Effets antidiabétiques
Certains dérivés de la quinoléine se sont avérés prometteurs dans le traitement du diabète en modulant la glycémie et en améliorant la sensibilité à l'insuline .
Activités antifongiques et antiprotozoaires
Ces composés ont des activités antifongiques et antiprotozoaires, qui sont cruciales dans le développement de nouveaux traitements pour les infections fongiques et les parasites protozoaires .
Applications photovoltaïques
Les dérivés de la quinoléine sont étudiés pour leur utilisation potentielle dans les cellules photovoltaïques de troisième génération en raison de leur capacité à agir comme couches absorbantes de lumière ou comme matériaux de transport d'électrons .
Mécanisme D'action
Target of Action
The primary targets of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Analyse Biochimique
Biochemical Properties
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to organ damage and other adverse effects .
Metabolic Pathways
Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. For instance, this compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby altering their concentrations and affecting cellular function .
Transport and Distribution
The transport and distribution of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound within different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUOGNUVCRUFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647425 |
Source


|
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948573-54-4 |
Source


|
| Record name | Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

